N-[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-4-METHYL-1-BENZENESULFONAMIDE
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Overview
Description
N-[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a furylmethyl group, a carbothioyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-{(1E)-3-[2-({[(2-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]-3-OXO-1-PROPENYL}PHENYL)ACETAMIDE
- 2-CHLORO-N-[2,2,2-TRICHLORO-1-({[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)ETHYL]BENZAMIDE
Uniqueness
N-[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[4-[(4-methylphenyl)sulfonylamino]phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-14-4-10-18(11-5-14)27(23,24)22-16-8-6-15(7-9-16)21-19(26)20-13-17-3-2-12-25-17/h2-12,22H,13H2,1H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBFFXQCHWSQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=S)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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